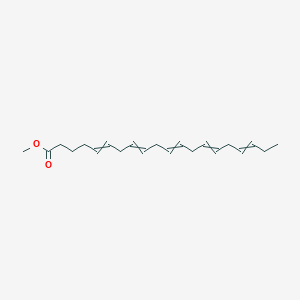![molecular formula C17H25BrN2O2 B12443540 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-59-9](/img/structure/B12443540.png)
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected piperidine with a bromophenylamine derivative under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the free amine derivative of the compound.
Oxidation and reduction reactions: The major products depend on the specific functional groups being oxidized or reduced.
科学研究应用
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine depends on its specific application and the biological or chemical context in which it is used. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the bromophenyl group and the piperidine ring can contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(2-chloro-phenylamino)-methyl]-piperidine: This compound has a chloro group instead of a bromo group, which can influence its reactivity and binding properties.
1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine: The presence of a fluoro group can affect the compound’s electronic properties and its interactions with molecular targets.
1-Boc-2-[(2-methyl-phenylamino)-methyl]-piperidine: The methyl group can influence the compound’s steric properties and its overall reactivity.
The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart specific reactivity and binding characteristics that are distinct from its analogs.
属性
CAS 编号 |
887587-59-9 |
|---|---|
分子式 |
C17H25BrN2O2 |
分子量 |
369.3 g/mol |
IUPAC 名称 |
tert-butyl 2-[(2-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-7-6-8-13(20)12-19-15-10-5-4-9-14(15)18/h4-5,9-10,13,19H,6-8,11-12H2,1-3H3 |
InChI 键 |
RLNWRDKVJSXXPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


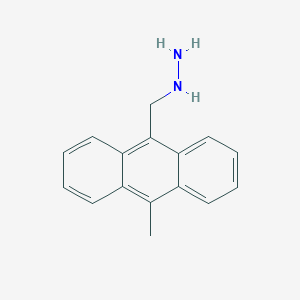

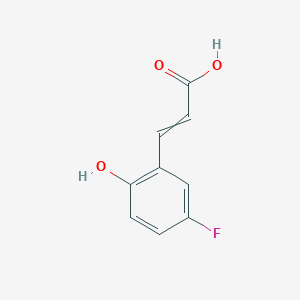
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
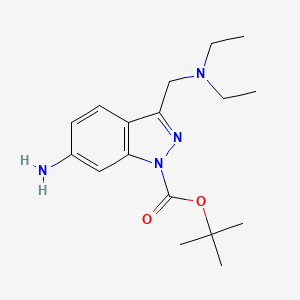
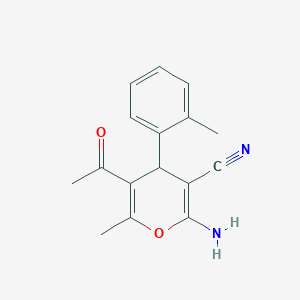
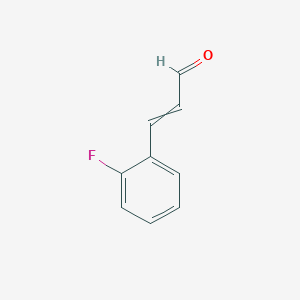
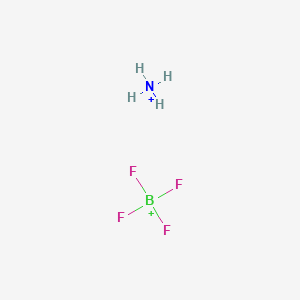
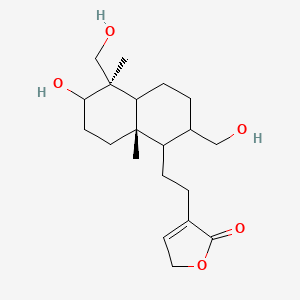
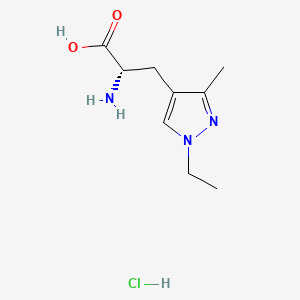
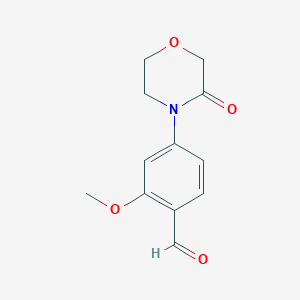
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
